molecular formula C8H7BrN2O2S B2487824 Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate CAS No. 80353-98-6

Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate

Cat. No.: B2487824
CAS No.: 80353-98-6
M. Wt: 275.12
InChI Key: AMWIMQLEHJSRIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery

The historical development of Ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate traces its origins to the broader research into imidazothiazole heterocyclic systems that began gaining prominence in the mid-20th century. The compound was first documented in chemical databases with a creation date of February 8, 2007, according to PubChem records, indicating its relatively recent emergence as a characterized synthetic intermediate. However, the foundational chemistry underlying its synthesis stems from earlier work on 2-aminothiazole reactions with ethyl bromopyruvate, which was extensively studied since the late 1990s.

The initial synthetic approaches to imidazo[2,1-b]thiazole derivatives were developed through investigations into the cyclization reactions of 2-aminothiazole precursors. Research conducted in 1999 revealed crucial insights into the reaction mechanisms between 2-aminothiazole and ethyl bromopyruvate, establishing the fundamental synthetic pathways that would later enable the preparation of more complex derivatives like the target compound. These early studies demonstrated that the reaction could yield multiple products, including the desired imidazothiazole framework alongside various by-products, necessitating careful optimization of reaction conditions.

The development of brominated derivatives, including Ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate, emerged from the recognition that halogenated heterocycles serve as versatile synthetic intermediates. The introduction of bromine at the 2-position of the imidazothiazole core was strategically designed to enable subsequent functionalization through cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig transformations. This synthetic strategy reflected the broader trend in medicinal chemistry toward developing modular building blocks that could be readily modified to generate diverse molecular libraries.

The compound's formal designation and registration in chemical databases occurred as part of the systematic cataloging of heterocyclic building blocks for pharmaceutical research. The most recent modification date of May 24, 2025, in PubChem records indicates ongoing research interest and potential updates to structural or property data. The assignment of the Chemical Abstracts Service number 80353-98-6 provided a unique identifier that facilitated its commercial availability and use in research applications across multiple institutions and pharmaceutical companies.

Significance in Heterocyclic Chemistry Research

Ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate occupies a position of considerable importance within contemporary heterocyclic chemistry research, serving as both a synthetic target and a versatile building block for advanced molecular construction. The compound exemplifies the strategic integration of multiple functional elements within a single molecular framework, combining the electron-rich imidazole system with the electron-deficient thiazole ring, while incorporating both electrophilic (bromine) and nucleophilic (ester) reactive sites.

The significance of this compound in heterocyclic chemistry research is underscored by its role in enabling the synthesis of complex fused ring systems that are difficult to access through alternative synthetic routes. Research has demonstrated that imidazothiazole derivatives, including brominated variants, serve as key intermediates in the preparation of biologically active compounds with diverse pharmacological profiles. The presence of the bromine substituent at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl substituents under mild conditions.

The compound's research significance extends to its utility in structure-activity relationship studies, where systematic modification of the core structure allows researchers to investigate the effects of different substituents on biological activity. The ester functionality at the 6-position can be readily converted to various derivatives, including acids, amides, and other carbonyl-containing functional groups, providing additional opportunities for molecular diversification. This versatility has made the compound particularly valuable in medicinal chemistry programs focused on developing new therapeutic agents.

Recent advances in synthetic methodology have further enhanced the research significance of Ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate. The development of microwave-assisted synthesis protocols, solvent-free reaction conditions, and novel coupling reagents has improved the efficiency and environmental sustainability of processes involving this compound. These methodological improvements have made the compound more accessible to researchers and have reduced the barriers to its incorporation into complex synthetic sequences.

The compound's role in advancing understanding of heterocyclic reactivity patterns represents another dimension of its research significance. Studies involving this compound have contributed to the development of new synthetic strategies for constructing fused heterocyclic systems, particularly those involving the formation of carbon-nitrogen and carbon-carbon bonds under mild conditions. These investigations have yielded insights that extend beyond the specific compound to inform broader principles of heterocyclic synthesis.

Position within the Imidazothiazole Family of Compounds

Ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate occupies a distinctive position within the diverse family of imidazothiazole compounds, representing a specific fusion pattern that combines strategic functionalization with optimal synthetic accessibility. The compound belongs to the imidazo[2,1-b]thiazole subfamily, which represents one of several possible fusion modes between imidazole and thiazole rings, with the [2,1-b] configuration being among the most extensively studied due to its favorable biological and synthetic properties.

Within the broader imidazothiazole family, this compound represents a second-generation derivative that incorporates both halogenation and esterification to enhance synthetic utility. The [2,1-b] fusion pattern positions the nitrogen atoms in a configuration that promotes favorable electronic interactions and provides multiple sites for chemical modification. This arrangement contrasts with other fusion patterns such as [1,2-a] or [1,5-a] orientations, which exhibit different electronic properties and reactivity profiles.

The position of Ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate within the imidazothiazole family can be understood through comparison with related structures. The parent imidazo[2,1-b]thiazole system serves as the fundamental scaffold, with the target compound representing a functionalized derivative that incorporates two key modifications: bromine substitution at the 2-position and ethyl ester functionality at the 6-position. This dual functionalization pattern distinguishes it from simpler derivatives and positions it as an advanced synthetic intermediate.

The compound's relationship to other family members can be illustrated through structural comparisons with closely related derivatives. For instance, the unsubstituted ethyl imidazo[2,1-b]thiazole-6-carboxylate lacks the strategic bromine substitution, limiting its utility in cross-coupling reactions. Conversely, derivatives bearing different halogen substituents or alternative ester groups exhibit varying reactivity patterns and synthetic applications, highlighting the specific advantages of the brominated ethyl ester combination.

Research into the imidazothiazole family has revealed that the [2,1-b] fusion pattern, exemplified by this compound, offers superior biological activity profiles compared to many alternative fusion modes. Studies have demonstrated that compounds featuring this specific ring fusion exhibit enhanced cellular uptake, improved metabolic stability, and more favorable pharmacokinetic properties. These observations have contributed to the elevated research interest in [2,1-b] derivatives and have positioned compounds like Ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate as preferred starting materials for drug discovery programs.

The evolutionary development within the imidazothiazole family has progressed from simple unfunctionalized cores to increasingly sophisticated derivatives incorporating multiple functional groups and substitution patterns. Ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate represents a mature stage in this development, combining established synthetic accessibility with enhanced reactivity and functionalization potential.

Chemical Classification and Nomenclature

The chemical classification and nomenclature of Ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate reflects its complex heterocyclic structure and multiple functional group incorporations, requiring precise systematic naming conventions to accurately convey its molecular architecture. The compound belongs to the broad class of fused heterocyclic compounds, specifically categorized as a bicyclic system containing both nitrogen and sulfur heteroatoms.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions for fused ring systems, with the base name "imidazo[2,1-b]thiazole" indicating the specific fusion pattern between the five-membered imidazole and thiazole rings. The bracketed numbers [2,1-b] specify the precise connectivity pattern, where position 2 of the imidazole ring connects to position 1 of the thiazole ring, and the nitrogen at position 1 of the imidazole coordinates with the sulfur-containing ring system.

Table 1: Chemical Classification and Identifiers

Property Value
Chemical Abstracts Service Number 80353-98-6
Molecular Formula C₈H₇BrN₂O₂S
Molecular Weight 275.12 g/mol
International Union of Pure and Applied Chemistry Name ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate
InChI InChI=1S/C8H7BrN2O2S/c1-2-13-7(12)5-3-11-4-6(9)14-8(11)10-5/h3-4H,2H2,1H3
InChI Key AMWIMQLEHJSRIR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN2C=C(SC2=N1)Br

The substituent nomenclature requires specific positional designations to accurately describe the molecular modifications. The "2-bromo" designation indicates the presence of a bromine atom at position 2 of the fused ring system, while "6-carboxylate" specifies the location of the ester functional group. The "ethyl" prefix to "carboxylate" identifies the specific alkyl group attached to the carbonyl oxygen, completing the ester functionality.

The compound's classification extends beyond simple nomenclature to encompass its functional group categories and structural motifs. As a halogenated heterocycle, it belongs to the class of organobromine compounds, which are widely recognized for their utility as synthetic intermediates in cross-coupling reactions. Simultaneously, its classification as an ester places it within the broader category of carbonyl compounds, specifically those capable of hydrolysis, transesterification, and other characteristic ester transformations.

The heterocyclic classification positions the compound within the aromatic heterocycle category, despite the presence of substituents that may influence the electronic characteristics of the ring system. The fused bicyclic nature places it specifically within the class of condensed heterocycles, distinguishing it from simple monocyclic heterocycles or bridged bicyclic systems. This classification has implications for its chemical reactivity, physical properties, and potential biological activities.

Alternative nomenclature systems and database identifiers provide additional classification frameworks for the compound. The European Community number 869-548-3 represents its designation within European chemical regulations, while various database-specific identifiers facilitate its identification across different chemical information systems. The MDL number MFCD18426515 serves as a unique identifier in the Available Chemicals Directory, enabling efficient searching and procurement of the compound for research purposes.

Table 2: Physical and Chemical Properties

Property Value Reference
Molecular Weight 275.12 g/mol
Storage Temperature 2-8°C
Purity (typical) ≥97%
Appearance Solid
Solubility Organic solvents (DMSO)

The compound's classification within chemical safety and regulatory frameworks requires consideration of its halogenated nature and potential reactivity. The presence of the bromine substituent necessitates appropriate handling procedures and storage conditions, typically requiring inert atmosphere storage at reduced temperatures to maintain stability and prevent degradation. These classification considerations influence its commercial availability, shipping requirements, and laboratory handling protocols.

Properties

IUPAC Name

ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2S/c1-2-13-7(12)5-3-11-4-6(9)14-8(11)10-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWIMQLEHJSRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(SC2=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80353-98-6
Record name ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation of 2,5-Dibromothiazole with Ethyl Isocyanoacetate

Reaction Mechanism and Optimization

The most widely reported synthesis involves a two-step cyclocondensation between 2,5-dibromothiazole and ethyl isocyanoacetate under basic conditions. Sodium hydride (60% in mineral oil) serves as the deprotonating agent in N,N-dimethylformamide (DMF), facilitating the formation of a nucleophilic isocyanoacetate intermediate.

Key parameters influencing yield include:

  • Temperature control : Maintaining the reaction at -10°C during the addition of ethyl isocyanoacetate prevents premature decomposition of the isocyano group.
  • Stoichiometry : A 2:1 molar ratio of ethyl isocyanoacetate to 2,5-dibromothiazole ensures complete consumption of the dibromothiazole, minimizing side reactions.
  • Work-up protocol : Quenching with ice-cold 15% brine followed by pH adjustment to 6–7 using 1 M HCl enhances precipitation purity by removing residual DMF and inorganic salts.

Experimental Protocol

Step 1 : A suspension of sodium hydride (13.6 g, 368 mmol) in DMF (160 mL) is cooled to -10°C under nitrogen. Ethyl isocyanoacetate (36.2 g, 320 mmol) is added dropwise, and the mixture is stirred at -3°C to 5°C for 2 h.
Step 2 : The solution is cooled to -20°C, and 2,5-dibromothiazole (38.8 g, 160 mmol) in DMF is added over 20 min. After stirring at -20°C to -5°C for 2 h, the reaction is quenched with water (8 mL) and poured into brine (960 mL). The precipitate is filtered, washed, and dried to yield the product (40.4 g, 91.9%).

Table 1: Critical Reaction Variables and Outcomes
Variable Optimal Condition Deviation Impact
Temperature (Step 1) -10°C to 5°C >5°C: Reduced yield (≤70%)
NaH Purity 60% in mineral oil Lower purity: Incomplete deprotonation
DMF Volume 160 mL per 160 mmol Reduced volume: Increased viscosity

Alternative Bromination Strategies

Post-Cyclization Bromination

While direct cyclocondensation remains the primary route, late-stage bromination of the imidazo-thiazole core offers an alternative pathway. This method involves electrophilic aromatic substitution using N-bromosuccinimide (NBS) in polar aprotic solvents.

Procedure :

  • Ethyl imidazo[2,1-b]thiazole-6-carboxylate (10 mmol) is dissolved in DMF (50 mL).
  • NBS (12 mmol) is added portionwise at 0°C, and the mixture is stirred for 12 h at room temperature.
  • The product is isolated via aqueous work-up and recrystallized from ethanol.

Limitations :

  • Regioselectivity challenges due to competing bromination at C-2 vs. C-5 positions.
  • Lower yields (∼65%) compared to the cyclocondensation method.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The cyclocondensation method achieves superior yields (91.9%) and scalability (demonstrated at 160 mmol scale). In contrast, post-synthesis bromination requires additional purification steps to isolate the desired regioisomer, reducing overall efficiency.

Byproduct Formation

  • Cyclocondensation route : Minor byproducts include unreacted 2,5-dibromothiazole and hydrolyzed ester derivatives.
  • Bromination route : Dibrominated species (∼15%) form when NBS is used in excess.
Table 2: Method Comparison
Parameter Cyclocondensation Post-Bromination
Yield 91.9% 65%
Reaction Time 4.3 h 12 h
Regioselectivity >99% (C-2) 85% (C-2)
Scalability Kilogram-scale Laboratory-scale

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.43 (q, J=7.1 Hz, 2H, OCH₂), 7.32 (s, 1H, H-5), 8.11 (s, 1H, H-3).
  • HRMS (ESI+) : m/z calculated for C₈H₇BrN₂O₂S [M+H]⁺: 274.94, found: 274.92.

Crystallographic Studies

Single-crystal X-ray diffraction confirms the planar imidazo-thiazole system with a dihedral angle of 2.8° between the fused rings. The bromine atom occupies the C-2 position, while the ester group is at C-6.

Industrial Applications and Derivative Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and antiviral agents. For example, amidation with 3-aza-bicyclo[3.1.0]hexane derivatives produces candidates with IC₅₀ values <100 nM against respiratory syncytial virus.

Derivatization Protocol :

  • Hydrolysis of the ethyl ester to the carboxylic acid using NaOH/EtOH.
  • Coupling with amines via HBTU/HOBt activation in DMF.
Table 3: Biological Activity of Key Derivatives
Derivative Target IC₅₀ (nM)
Carboxamide analog RSV replication 78
Pyridyl-substituted JAK2 kinase 112

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an imidazo[2,1-b][1,3]thiazole derivative with an amino group in place of the bromine atom .

Scientific Research Applications

Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with biological molecules, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate are compared below with related imidazo-thiazole derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound (80353-98-6) C₈H₇BrN₂O₂S Br at position 2; COOEt at position 6 275.12 High electrophilicity for coupling reactions; pharmaceutical intermediate
Ethyl imidazo[2,1-b]thiazole-6-carboxylate (64951-04-8) C₈H₈N₂O₂S No bromine; COOEt at position 6 196.22 Precursor for bromination; limited reactivity due to absence of Br
Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate (2091263-00-0) C₈H₇BrN₂O₂S Br at position 5; COOEt at position 2 275.12 Altered regiochemistry impacts reactivity; potential antiviral applications
Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate (1250997-71-7) C₇H₆BrN₃O₂S Br at position 2; additional thiadiazole ring 276.11 Enhanced π-deficient character; agrochemical lead optimization
Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate (1956321-86-0) C₁₂H₁₄N₂O₄S Ethoxy-oxoethyl at position 3; COOEt at position 6 282.32 Bulky substituent reduces membrane permeability; research tool compound
Ethyl 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole-2-carboxylate hydrochloride C₉H₁₃ClN₂O₂S Methyl at position 3; partially saturated ring 248.73 Improved solubility in polar solvents; CNS drug discovery

Key Differences and Implications

The unsubstituted derivative (CAS 64951-04-8) lacks bromine, making it unsuitable for metal-catalyzed reactions but a precursor for further functionalization .

Core Heterocycle Modifications :

  • Inclusion of a thiadiazole ring (CAS 1250997-71-7) increases π-deficiency, favoring interactions with electron-rich biological targets in agrochemicals .
  • Partial saturation of the thiazole ring (CAS in ) improves solubility but reduces aromaticity, affecting binding to hydrophobic enzyme pockets .

Substituent Effects :

  • Bulky groups like ethoxy-oxoethyl (CAS 1956321-86-0) hinder cellular uptake but stabilize the compound against metabolic degradation .
  • Methyl groups (CAS in ) enhance metabolic stability, making the compound a candidate for prolonged-action therapeutics .

Synthetic Accessibility :

  • The main compound is synthesized via bromination of the parent imidazo-thiazole using CuBr₂ or NBS, while derivatives like CAS 1956321-86-0 require multi-step coupling and hydrolysis .

Biological Activity

Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate is a heterocyclic compound notable for its unique structural features, which include both imidazole and thiazole rings. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties.

Chemical Structure and Properties

  • Molecular Formula : C₈H₇BrN₂O₂S
  • Molecular Weight : Approximately 275.12 g/mol
  • Melting Point : 198 °C

The compound's structure contributes to its reactivity and biological activity, particularly due to the presence of the bromine atom at the 2-position of the imidazole ring and an ethyl ester group at the 6-position of the thiazole ring.

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

1. Antimicrobial Activity

Studies indicate that derivatives of this compound exhibit effectiveness against various bacterial strains. The antimicrobial properties are attributed to the compound's ability to disrupt bacterial cell membranes or interfere with vital metabolic processes.

2. Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. Research has shown that it can inhibit cell proliferation in various cancer cell lines, with some derivatives demonstrating IC₅₀ values comparable to established anticancer agents like doxorubicin .

3. Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, showing potential in reducing inflammation markers in vitro. This activity is likely mediated through the inhibition of specific inflammatory pathways and enzymes.

4. Antioxidant Activity

Thiazole derivatives, including this compound, have been recognized for their antioxidant capabilities, which may protect cells from oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms .

The biological activities of this compound are believed to involve interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation.
  • Receptor Binding : It could act as a ligand for specific receptors in biological pathways.
  • Cellular Uptake : The structure allows for efficient cellular uptake, enhancing its therapeutic potential .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals its unique features and potential advantages:

Compound NameSimilarityUnique Features
Ethyl imidazo[2,1-b]thiazole-6-carboxylate0.86Lacks bromine substitution; different biological activity.
Ethyl imidazo[2,1-b]thiazole-5-carboxylate0.85Position of carboxylate differs; distinct reactivity.
Methyl imidazo[2,1-b]thiazole-6-carboxylate0.84Methyl group instead of ethyl; altered solubility properties.
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate0.83Bromine at a different position; varied biological effects.
2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid0.90No ethyl group; different solubility and reactivity profile.

This table illustrates that this compound stands out due to its specific halogenation pattern and ester functionality which may enhance its pharmacological properties compared to similar compounds.

Case Studies and Research Findings

Recent studies have provided insights into the therapeutic potential of this compound:

  • A study published in MDPI demonstrated significant anticancer activity against various cell lines with IC₅₀ values indicating strong cytotoxic effects compared to control treatments like doxorubicin .
  • Another investigation focused on the anti-inflammatory properties showed that the compound could effectively reduce pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.